For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of 3,5-Difluoroisonicotinic Acid
Abstract: 3,5-Difluoroisonicotinic acid is a halogenated heterocyclic compound that serves as a valuable building block in chemical synthesis, particularly in the development of novel pharmaceutical agents. The presence of two fluorine atoms on the pyridine ring significantly influences its electronic properties, reactivity, and the physiological characteristics of its derivatives. This document provides a comprehensive overview of the known chemical and physical properties of 3,5-Difluoroisonicotinic acid, details on its structural characteristics, and relevant experimental protocols.
Core Chemical and Physical Properties
3,5-Difluoroisonicotinic acid is a white solid at room temperature.[1] Its core properties are summarized below, highlighting its identity and physical characteristics. The fluorine substituents are known to increase the acidity of the carboxylic acid group, as reflected in the predicted pKa value.
| Property | Value | Source |
| Molecular Formula | C₆H₃F₂NO₂ | [2][3] |
| Molecular Weight | 159.09 g/mol | [1][4] |
| CAS Number | 903522-29-2 | [2][5] |
| Appearance | White Solid | [1] |
| Melting Point | 146°C | [1][6] |
| Boiling Point | 317°C | [6] |
| Density | 1.535 g/cm³ | [6] |
| pKa | 1.51 ± 0.10 (Predicted) | [1][6] |
| InChI Key | DRWDDFVJHGAJTN-UHFFFAOYSA-N | [1] |
| SMILES | OC(=O)c1c(F)cncc1F |
Spectroscopic and Crystallographic Data
The structural properties of 3,5-Difluoroisonicotinic acid have been elucidated through single-crystal X-ray diffraction. The molecule crystallizes in a monoclinic system. A key structural feature is the formation of a one-dimensional supramolecular chain via O—H···N hydrogen bonds between the carboxylic acid group of one molecule and the pyridine nitrogen of an adjacent molecule.[7]
| Parameter | Value | Source |
| Crystal System | Monoclinic | [7] |
| Space Group | P2₁/n | [7] |
| a | 6.8050(10) Å | [7] |
| b | 6.8443(9) Å | [7] |
| c | 12.7196(14) Å | [7] |
| β | 94.562(4)° | [7] |
| Volume (V) | 590.54(13) ų | [7] |
| Z | 4 | [7] |
Chemical Reactivity and Applications
3,5-Difluoroisonicotinic acid is primarily utilized as a specialized building block in organic and medicinal chemistry. Its reactivity is centered around the carboxylic acid functional group and the fluorinated pyridine ring.
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Precursor for Derivatives: It is a key intermediate in the synthesis of more complex molecules, such as pyridyl-fused lactam derivatives.[1][5]
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Role of Fluorine: The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the pyridine ring and modulates the acidity of the carboxyl group. In drug development, the incorporation of fluorine can improve metabolic stability, binding affinity, and bioavailability of the final compound.
The general workflow for utilizing a chemical building block like 3,5-Difluoroisonicotinic acid in a research context is outlined below.
Caption: General workflow for synthesis and characterization using a chemical building block.
Experimental Protocols
Protocol for Single-Crystal Growth
This protocol describes the method used to obtain single crystals of 3,5-Difluoroisonicotinic acid suitable for X-ray diffraction analysis.[7]
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Dissolution: Add 1.59 g (0.01 mol) of 3,5-Difluoroisonicotinic acid to a solvent mixture of 10 mL of tetrahydrofuran (THF) and 1 mL of double-distilled water at room temperature.
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Stirring: Stir the solution for 10 minutes until the solid is fully dissolved.
-
Filtration: Filter the solution to remove any particulate impurities.
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Crystallization: Allow the filtered solution to stand undisturbed and evaporate slowly at ambient temperature.
-
Harvesting: Collect the resulting colorless block-shaped crystals. The reported yield for this method is 67.3%.[7]
Application in Drug Discovery Workflow (Hypothetical)
As a fluorinated building block, 3,5-Difluoroisonicotinic acid is an attractive starting point for library synthesis in drug discovery. The following diagram illustrates its potential role in a typical early-stage drug discovery process targeting a specific enzyme.
Caption: Role of a building block in an early-stage drug discovery pipeline.
Safety and Handling
3,5-Difluoroisonicotinic acid is classified as a hazardous substance and requires careful handling in a laboratory setting.
-
Hazards: It is harmful if swallowed (Acute Toxicity 4, Oral), causes skin irritation (Skin Irritation 2), and can cause serious eye damage (Eye Damage 1).[1]
-
Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[8] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.[1] Recommended storage temperature is between 2-8°C.[1][6]
-
In Case of Exposure:
-
Eyes: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
-
Skin: Remove contaminated clothing and rinse skin thoroughly with water.[9]
-
Ingestion: If swallowed, rinse mouth and seek immediate medical attention.
-
References
- 1. 3,5-Difluoroisonicotinic acid | 903522-29-2 [m.chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. cyclicpharma.com [cyclicpharma.com]
- 4. 3,5-Difluoropyridine-2-carboxylic acid 95 745784-04-7 [sigmaaldrich.com]
- 5. 3,5-Difluoroisonicotinic acid | 903522-29-2 [chemicalbook.com]
- 6. 3,5-Difluoroisonicotinic acid | 903522-29-2 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

